

# Technical Support Center: PCB 140 Co-elution Troubleshooting

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## Compound of Interest

Compound Name: 2,2',3,4,4',6'-Hexachlorobiphenyl

CAS No.: 59291-64-4

Cat. No.: B1329231

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## Topic: Resolution of PCB 140 (2,2',3,4,4',6'-Hexachlorobiphenyl) on DB-5ms Columns

### Executive Summary: The "Hexa-Critical" Pair

Current Status: Users analyzing PCB congeners on 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, Rtx-5ms) frequently report quantitation errors for PCB 140. Root Cause: This is a thermodynamic limitation of the stationary phase. On standard DB-5ms phases, PCB 140 co-elutes with PCB 139 (2,2',3,4,4',6'-Hexachlorobiphenyl). Impact: Because both congeners are hexachlorobiphenyl isomers with identical molecular weights (

360), mass spectrometry (MS) cannot spectrally resolve them. Chromatographic separation is the only viable solution.

## Part 1: Diagnostic & Verification

### Q1: How do I definitively confirm that PCB 140 is co-eluting and not just tailing?

The Expert Insight: Do not rely solely on retention time matching with a single standard. The co-elution of PCB 139 and 140 is often perfect, appearing as a single, symmetrical peak.

Diagnostic Protocol:

- Check the Ion Ratios: Both 139 and 140 are hexa-CBs. Their primary ion ( ) is 360, and secondary ion is 362.
  - If co-eluting:<sup>[1]</sup><sup>[2]</sup> The ratio of 360/362 will remain consistent across the peak, mimicking a pure compound.
- The "Width Test": Compare the Full Width at Half Maximum (FWHM) of your suspect "PCB 140" peak against a known single congener (e.g., PCB 153, which typically elutes later and is often well-resolved on DB-5ms).
  - Pass: FWHM is within 10% of the reference peak.
  - Fail: FWHM is >15% wider, indicating a hidden co-elution.
- Inject Individual Standards: Inject a pure standard of PCB 139 and PCB 140 separately. Overlay the chromatograms. If the retention time difference ( ) is minutes, you have a critical co-elution.

## Q2: Why is this happening on my DB-5ms? I thought "ms" columns were high resolution.

The Science: "Low bleed" (ms) does not equal "shape selectivity." The DB-5ms phase separates based on volatility and weak pi-pi interactions.

- PCB 139 and 140 are structural isomers with nearly identical vapor pressures.

- The 5% phenyl content lacks the steric selectivity required to differentiate the 2,2',3,4,4',6' (PCB 140) substitution pattern from the 2,2',3,4,4',6 (PCB 139) pattern.
- Note: This is a known limitation cited in EPA Method 1668C, which explicitly notes these co-elutions on SPB-Octyl and DB-1 columns, and by extension, DB-5 phases [1].

## Part 2: Chromatographic Optimization (The "Iso-Ramp" Strategy)

### Q3: Can I resolve PCB 139/140 without buying a new column?

The Expert Insight: Partial separation may be possible, but baseline resolution (

) is rarely achievable on a standard 30m DB-5ms. However, you can maximize resolution using the Iso-Ramp Strategy.

Optimization Protocol: Hexachlorobiphenyls typically elute between 240°C and 270°C. Standard fast ramps (e.g., 20°C/min) blow through this critical window too quickly.

Step-by-Step Workflow:

- Carrier Gas: Switch to Hydrogen if possible (allows higher linear velocity at lower temperatures), or optimize Helium linear velocity to 34-38 cm/sec.
- The Temperature Program:
  - Ramp 1: Fast ramp to 220°C.
  - Ramp 2 (The Critical Zone): Slow the ramp to 2°C/min from 220°C to 270°C.
  - Ramp 3: Fast ramp to bake-out temp (300°C+).
- Data Analysis: Check the "valley" between 139 and 140. If the valley height is of the peak height, quantitation will be unreliable.

### Q4: Does using MS/MS (MRM) fix this issue?

The Expert Insight: No.

- Why? MRM (Multiple Reaction Monitoring) filters by precursor mass and product mass.
- The Problem: PCB 139 and 140 are isomers. They have the same precursor (360) and fragment into the same pentachlorobiphenyl product ions (290).
- Conclusion: The mass spectrometer sees them as identical. You must separate them physically in the GC column.

## Part 3: Advanced Solutions (Column Switching)

### Q5: If I must separate them, which column should I switch to?

The Recommendation: If PCB 140 quantitation is critical (e.g., strict environmental compliance), you must switch stationary phase selectivity.

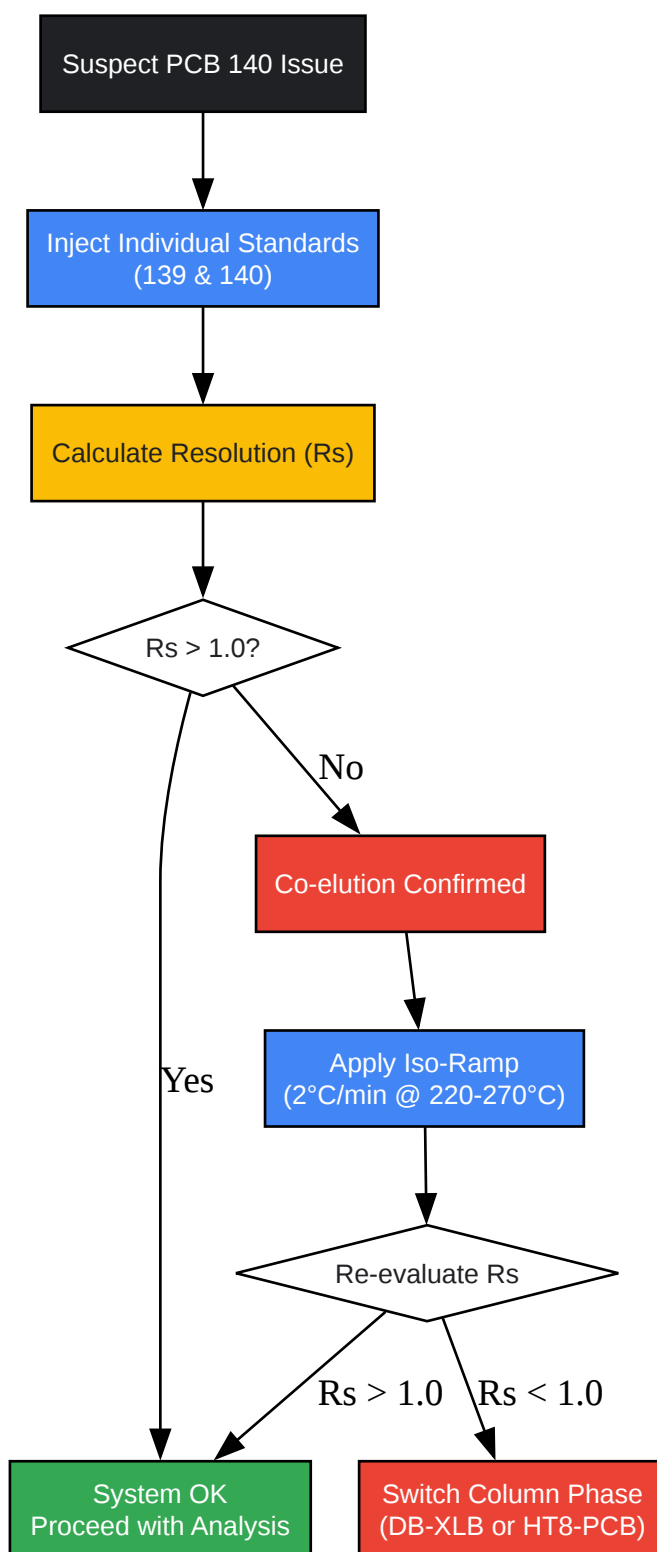
Feature	DB-5ms (Current)	DB-XLB (Recommended)	HT8-PCB (Specialized)
Phase	5% Phenyl Polysiloxane	Proprietary Low-Bleed	8% Phenyl Polycarborane
Selectivity	Boiling Point dominant	Steric/Shape Selectivity	High Steric Selectivity
139/140 Resolution	Co-elution	Partial/Baseline	Baseline
Trade-off	General purpose	Different elution order	Higher cost, specific use

Validation: Agilent and Restek application notes confirm that DB-XLB or Rtx-PCB phases are specifically engineered to resolve the "Euro-7" and World Health Organization (WHO) toxic congeners, often resolving the 139/140 pair that DB-5ms misses [2].

## Part 4: Visual Troubleshooting Workflows

### Diagram 1: The Diagnostic Logic Tree

Use this flow to determine if your current setup is viable.

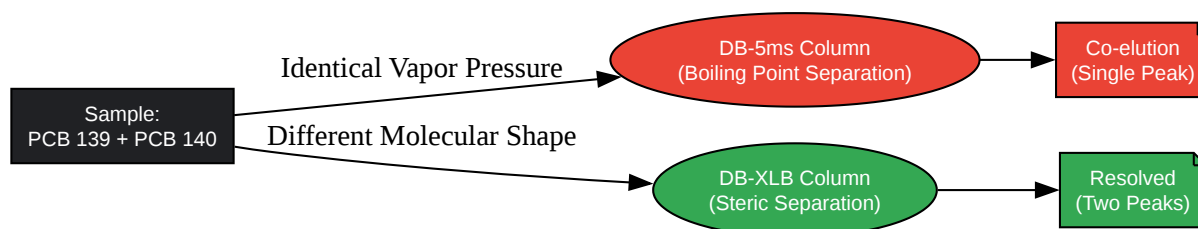


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Caption: Logical workflow for diagnosing and resolving PCB 140/139 co-elution issues.

## Diagram 2: Critical Pair Mechanism

Why DB-5ms fails vs. DB-XLB.



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Caption: Mechanism of separation failure on DB-5ms due to lack of steric selectivity.

## References

- U.S. Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[3] Office of Water.
- Agilent Technologies. (2020). GC Column Selection for Environmental Analysis: PCB Congeners. Agilent Technical Literature.[4]
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## Sources

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- [3. epa.gov \[epa.gov\]](#)
- [4. DB-5ms Ultra Inert GC column | アジレント \[agilent.com\]](#)
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